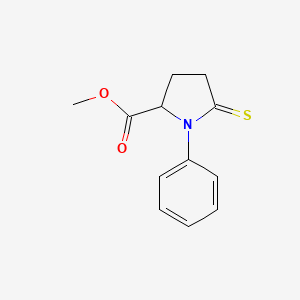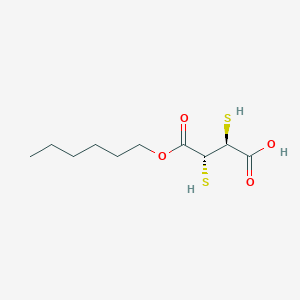
Acid Black 107
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Black 107, also known as Neutral Black BGL, is a synthetic dye used primarily in the textile industry. It is known for its deep black color and is commonly used for dyeing silk, wool, nylon, and other blended fabrics. The compound is characterized by its molecular formula [C38H22N7O12S.Cr.2Na] and CAS number 12218-96-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Black 107 involves several steps:
Diazotization: 5-nitro-2-aminophenol and 4-nitro-2-aminophenol are diazotized using sodium nitrite and hydrochloric acid.
Coupling: The diazotized compounds are then coupled with 1-acetylamino-7-naphthol and 2-naphthol.
Complexation: The resulting azo compounds are complexed with acidic medium black A through sodium chromium salicylate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature, pH, and reaction times to ensure the quality and consistency of the dye. The final product is filtered, washed, and dried to obtain a black powder .
Chemical Reactions Analysis
Types of Reactions
Acid Black 107 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can facilitate substitution reactions.
Major Products
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amines and other reduced forms of the dye.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Acid Black 107 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for potential use in medical diagnostics.
Industry: Widely used in textile dyeing, leather coloring, and printing
Mechanism of Action
The mechanism of action of Acid Black 107 involves its interaction with the fibers it dyes. The dye molecules form strong ionic and hydrogen bonds with the fibers, leading to a stable coloration. The molecular targets include amino groups in proteins and hydroxyl groups in cellulose .
Comparison with Similar Compounds
Similar Compounds
- Acid Black 158
- Acid Black 1
- Acid Black 52
- Acid Black 210
Uniqueness
Acid Black 107 is unique due to its high affinity for various fibers, excellent fastness properties, and deep black color. Compared to other similar compounds, it offers better stability and resistance to fading .
Properties
CAS No. |
12218-96-1 |
|---|---|
Molecular Formula |
C76H44F4O14S2 |
Molecular Weight |
1321.3 g/mol |
IUPAC Name |
tetrabenzyl 6-[(6,7-difluoro-1,3-dioxocyclopenta[b]naphthalen-2-ylidene)methyl]-16-[(6,7-difluoro-1-hydroxy-3-oxo-1H-cyclopenta[b]naphthalen-2-ylidene)methyl]-9,19-dioxa-5,15-dithiapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),6,12,14(18),16-heptaene-10,10,20,20-tetracarboxylate |
InChI |
InChI=1S/C76H44F4O14S2/c77-59-25-43-21-49-50(22-44(43)26-60(59)78)66(82)55(65(49)81)29-47-31-63-69(95-47)53-34-58-54(33-57(53)75(93-63,71(85)89-35-39-13-5-1-6-14-39)72(86)90-36-40-15-7-2-8-16-40)70-64(32-48(96-70)30-56-67(83)51-23-45-27-61(79)62(80)28-46(45)24-52(51)68(56)84)94-76(58,73(87)91-37-41-17-9-3-10-18-41)74(88)92-38-42-19-11-4-12-20-42/h1-34,65,81H,35-38H2 |
InChI Key |
BKLMISUWLJMZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C(O2)C=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(OC9=C4SC(=C9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trifluoro-N-[7-methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1175246.png)
